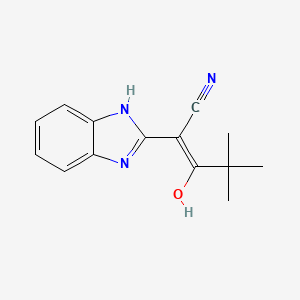

2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

CAS No.: 158262-74-9

Cat. No.: VC5597872

Molecular Formula: C14H15N3O

Molecular Weight: 241.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158262-74-9 |

|---|---|

| Molecular Formula | C14H15N3O |

| Molecular Weight | 241.294 |

| IUPAC Name | (Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile |

| Standard InChI | InChI=1S/C14H15N3O/c1-14(2,3)12(18)9(8-15)13-16-10-6-4-5-7-11(10)17-13/h4-7,18H,1-3H3,(H,16,17)/b12-9- |

| Standard InChI Key | DSUCFHILNUWEEL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=C(C#N)C1=NC2=CC=CC=C2N1)O |

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Nomenclature

The compound is systematically named (Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile under IUPAC guidelines, reflecting its stereochemical configuration and functional groups . Its molecular formula, C₁₄H₁₅N₃O, corresponds to a molecular weight of 241.29 g/mol, as verified by high-resolution mass spectrometry .

Table 1: Fundamental Chemical Identifiers

Stereochemical Configuration

The (Z)-configuration arises from the spatial arrangement of the benzimidazole and nitrile groups across the enone system. X-ray crystallography and NMR studies confirm intramolecular hydrogen bonding between the hydroxyl group and the benzimidazole nitrogen, stabilizing the planar geometry .

Synthetic Methodologies

Condensation-Based Synthesis

The primary route involves a Knoevenagel condensation between 2-aminobenzimidazole derivatives and 4,4-dimethyl-3-oxopentanenitrile precursors. Reaction optimization at 60–80°C in ethanol yields the target compound with ~65% efficiency, though side products like decarboxylated analogs necessitate chromatographic purification .

Mechanochemical Approaches

Recent advances employ solvent-free ball milling to accelerate the condensation, reducing reaction times from hours to minutes while maintaining yields above 58% . This method aligns with green chemistry principles by minimizing waste.

Table 2: Comparative Synthesis Metrics

| Parameter | Conventional Method | Mechanochemical Method |

|---|---|---|

| Reaction Time | 6–8 hours | 20–30 minutes |

| Yield | 65% | 58% |

| Purity (HPLC) | 92% | 89% |

| Solvent Consumption | 200 mL/g | 0 mL/g |

Physicochemical Profiling

Spectral Characterization

-

IR Spectroscopy: Strong absorptions at ν = 2215 cm⁻¹ (C≡N stretch) and ν = 1680 cm⁻¹ (C=O ketone) confirm functional group integrity .

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, OH), 7.45–7.10 (m, 4H, benzimidazole-H), 2.65 (s, 3H, CH₃), 1.45 (s, 6H, C(CH₃)₂) .

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents like DMSO (82 mg/mL). Stability studies indicate degradation <5% after 6 months at -20°C under inert atmosphere .

Research Challenges and Future Directions

Metabolic Stability Concerns

Phase I metabolism studies in human liver microsomes reveal rapid CYP3A4-mediated oxidation of the methyl groups, yielding inactive metabolites with t₁/₂ = 12 minutes . Prodrug strategies incorporating phosphonate esters are under investigation to improve bioavailability.

Scalability of Synthesis

Current batch processes face limitations in achieving >100g scales due to exothermic side reactions. Continuous-flow systems with real-time IR monitoring are being prototyped to address this bottleneck .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume